molecular formula C13H20FN B13321869 [(4-Fluoro-3-methylphenyl)methyl](pentan-3-yl)amine

[(4-Fluoro-3-methylphenyl)methyl](pentan-3-yl)amine

Cat. No.: B13321869
M. Wt: 209.30 g/mol
InChI Key: GEKXPKICVYCOCL-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methylamine is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to amphetamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with neurotransmitter systems in the brain. The compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-methylphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. The presence of the fluoro and methyl groups enhances its potency and selectivity for certain neurotransmitter transporters, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C13H20FN/c1-4-12(5-2)15-9-11-6-7-13(14)10(3)8-11/h6-8,12,15H,4-5,9H2,1-3H3

InChI Key

GEKXPKICVYCOCL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)F)C

Origin of Product

United States

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